4,6-Heptadiyn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106031-46-3 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hepta-4,6-diyn-3-ol |
InChI |
InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h1,7-8H,4H2,2H3 |
InChI Key |
FWRAKQJZBBSDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC#C)O |
Origin of Product |
United States |
Significance As a Strategic Intermediate in Chemical Synthesis
Convergent and Linear Synthesis Strategies
Multi-step Organic Synthesis Approaches
Both linear and convergent syntheses of this compound and its analogs involve a series of carefully planned steps. In a linear approach, the carbon skeleton is built up sequentially. For instance, a synthesis might begin with a smaller acetylenic alcohol and extend the carbon chain through successive reactions.
Utilization of Key Acetylenic and Alcoholic Precursors
The synthesis of this compound and similar diynols relies on the availability of specific acetylenic and alcoholic precursors. Acetylene itself, being an abundant and inexpensive C2 feedstock, is a valuable starting material in the synthesis of vinyl-substituted alcohols, which can be precursors to more complex structures. nih.govrsc.orgchemistryviews.org
Commonly used acetylenic precursors include terminal alkynes and haloalkynes, which are essential for coupling reactions that form the diyne backbone. wikipedia.org For example, the synthesis of various acetylenic diols can be achieved from acetylenic carbinols like propargyl alcohol. researchgate.net In the synthesis of (R)-(−)-cicutoxin, key fragments included R-(−)-1-hexyn-3-ol and the tetrahydropyranyl (THP) protected 4,6-heptadiyn-1-ol. nih.govresearchgate.net The synthesis of 3,6-heptadiyn-1-ol has also been reported as a precursor for more complex molecules. tandfonline.com
Catalytic Transformations in Diynol Synthesis
Catalytic methods, particularly those involving transition metals, are indispensable in modern organic synthesis for the efficient and selective formation of carbon-carbon bonds, including those in diynol systems. chemie-brunschwig.cheie.grsioc-journal.cn
Metal-Catalyzed Coupling Reactions for Alkyne Formation
The formation of the characteristic 1,3-diyne structure is often accomplished through metal-catalyzed cross-coupling reactions. The Cadiot-Chodkiewicz coupling is a prominent method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. wikipedia.orgalfa-chemistry.comrsc.org This reaction is known for its high yields under mild conditions and its ability to produce a single, cross-coupled product, unlike the related Glaser coupling which can lead to a mixture of products. wikipedia.orgalfa-chemistry.com
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for constructing carbon-carbon bonds in polyenyne synthesis. nih.govresearchgate.net For example, the synthesis of (R)-(−)-cicutoxin utilized a Sonogashira coupling between an enyne and a di-iodo-butadiene derivative. nih.govresearchgate.net
Below is a table summarizing key metal-catalyzed coupling reactions used in the synthesis of diynes:
| Reaction Name | Catalyst | Reactants | Product | Key Features |
| Cadiot-Chodkiewicz Coupling | Copper(I) salt (e.g., CuBr) | Terminal alkyne and 1-haloalkyne | Unsymmetrical 1,3-diyne | High selectivity for cross-coupling. wikipedia.org |
| Sonogashira Coupling | Palladium complex and a copper co-catalyst | Terminal alkyne and aryl/vinyl halide | Aryl/vinyl-substituted alkyne | Versatile for C(sp)-C(sp2) bond formation. nih.gov |
| Glaser Coupling | Copper(I) salt | Terminal alkyne | Symmetrical 1,3-diyne | Leads to homo-coupled products. wikipedia.org |
Regioselective and Stereoselective Synthetic Pathways
Controlling the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of specific isomers of this compound and its analogs. masterorganicchemistry.com Regioselectivity, the preference for bond formation at one position over another, is critical in reactions like the hetero-Diels-Alder reaction, which can be used to construct complex cyclic systems. beilstein-journals.orgnumberanalytics.com Factors such as steric hindrance and the electronic nature of substituents can be exploited to direct the outcome of a reaction. numberanalytics.comorganic-chemistry.org
Stereoselectivity, the preferential formation of one stereoisomer over another, is equally important, especially when synthesizing chiral molecules. masterorganicchemistry.com For instance, the synthesis of symmetrical (1E,3E)-1,4-diarylbuta-1,3-dienes can be achieved with high stereoselectivity using a palladium-catalyzed reaction. researchgate.net
Chiral Synthesis and Enantiomeric Control in Heptadiynol Production
Many biologically active natural products containing the diynol moiety are chiral, meaning they exist as non-superimposable mirror images called enantiomers. numberanalytics.com The synthesis of a single enantiomer, known as chiral or asymmetric synthesis, is often necessary as different enantiomers can have vastly different biological activities.
Methods for achieving enantiomeric control include the use of chiral catalysts, chiral auxiliaries, and starting with a "chiral pool" of naturally occurring enantiopure compounds. numberanalytics.comub.edu Asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other, is a particularly powerful strategy. ub.edu For example, the lipase-catalyzed asymmetric acetylation of a racemic alcohol was a key step in the synthesis of pheromone components containing an epoxy-diyne structure. tandfonline.com The development of transition metal-catalyzed enantioselective C-P coupling reactions also highlights the advances in creating stereogenic centers. sustech.edu.cn
The use of chiral solvents has also been shown to induce chirality in certain catalytic reactions, providing another avenue for enantiomeric control. acs.org Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is another technique to obtain enantiomerically enriched products. numberanalytics.com
The table below outlines common strategies for chiral synthesis:
| Strategy | Description | Example |
| Asymmetric Catalysis | A chiral catalyst preferentially forms one enantiomer. ub.edu | Lipase-catalyzed asymmetric acetylation. tandfonline.com |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ub.edu | Use of Evans' oxazolidinones. ub.edu |
| Chiral Pool Synthesis | A naturally occurring enantiopure compound is used as a starting material. numberanalytics.com | Synthesis starting from a chiral sugar or amino acid. |
| Chiral Solvents | The chirality of the solvent is transferred to the product through a catalyst. acs.org | Using (R)-limonene as a solvent in a Suzuki-Miyaura coupling. acs.org |
| Kinetic Resolution | One enantiomer of a racemic mixture is selectively reacted or separated. numberanalytics.com | Enzymatic resolution of a racemic mixture. numberanalytics.com |
Reactivity and Mechanistic Investigations of 4,6 Heptadiyn 3 Ol
Transformations Involving the Diynyl Moiety
The conjugated system of two triple bonds in 4,6-heptadiyn-3-ol is electron-rich and serves as a versatile handle for a variety of chemical transformations. This diynyl system is noted for its high reactivity in reactions such as cycloadditions and polymerizations.
The conjugated triple bonds of 1,3-diynes are susceptible to a range of addition reactions. Depending on the reagents and catalytic system employed, these reactions can proceed with varying degrees of regio- and stereoselectivity, yielding enynes, dienes, or other functionalized products. rsc.org
Hydroelementation Reactions: The addition of an E-H bond (where E = H, B, Si, N, P, O, S, Se, etc.) across one of the triple bonds is a fundamental transformation. For instance, the hydroboration of conjugated 1,3-diynes is a common method for synthesizing boryl-substituted 1,3-enynes or bisboryl-substituted 1,3-dienes. rsc.org The regioselectivity of this addition is influenced by the catalyst and the steric and electronic properties of the diyne's substituents. mdpi.com For a molecule like this compound, the hydroxyl group is expected to direct the regioselectivity of the addition.
Another important addition reaction is hydrostannation, which typically proceeds via a radical mechanism. The addition of a stannyl (B1234572) radical to a 1,3-diyne can lead to various products, and the selectivity is often challenging to control. rsc.org
Diels-Alder and Other Cycloadditions: Conjugated dienes are well-known participants in Diels-Alder [4+2] cycloaddition reactions. slideshare.net While diynes are not dienes, they can act as dienophiles. More relevant to diynes are other types of pericyclic reactions, such as [6+4] cycloadditions when reacted with a suitable triene, organicreactions.org or [3+2] dipolar cycloadditions. uchicago.edu The high reactivity of the diyne system in 4,6-heptadiyn-2-ol, 7-phenyl-, (2R)- towards cycloadditions has been noted. It is plausible that this compound would exhibit similar reactivity.
Table 1: Representative Addition Reactions of Diynes
| Reaction Type | Diyne Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Hydroboration | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | Pinacolborane, Ru-catalyst | cis-1,3-Enyne | mdpi.com |
| Hydrophenylation | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | Sodium tetraphenylborate, Pd-catalyst | Phenylated enyne | mdpi.com |
| Radical Hydrostannation | General 1,3-diyne | Tributyltin hydride, AIBN | Stannylated enyne/diene mixture | rsc.org |
| Diels-Alder ([4+2]) | 1,3-Butadiene (as diene) | Alkene (as dienophile) | Cyclohexene derivative | slideshare.net |
The diynyl moiety is a valuable precursor for the synthesis of various heterocyclic systems. These reactions often proceed through metal-catalyzed activation of the triple bonds, followed by intramolecular or intermolecular cyclization.
Furan (B31954) Synthesis: 1,4-Diyn-3-ol derivatives can be converted into highly substituted furans. For example, in the presence of a gold(I) catalyst and an N-oxide, a cascade reaction involving oxygen transfer, 1,2-alkynyl migration, and cyclization can yield 3-(formyl)furan derivatives. acs.org Similarly, silver(I) catalysts can promote the oxidative cyclization of 1,4-diynamide-3-ols to produce furan-4-carboxamides. acs.org
Pyrrole Synthesis: Copper-catalyzed cyclization of alkenyl diynes is a known method for constructing polycyclic pyrroles. rsc.org While this compound lacks an alkenyl group, this highlights the utility of the diyne functionality in forming nitrogen-containing heterocycles.
Other Heterocycles: The reactivity of the diyne system allows for its incorporation into a variety of other heterocyclic frameworks through different cyclization strategies, often catalyzed by transition metals like copper, gold, or palladium. mdpi.comnih.gov
Table 2: Cyclization Reactions of Diyne-containing Precursors
| Precursor Type | Catalyst/Reagents | Heterocyclic Product | Reference |
|---|---|---|---|
| 1,4-Diyn-3-ol | Gold(I) / N-Oxide | 3-Formylfuran derivative | acs.org |
| 1,4-Diynamide-3-ol | Silver(I) / N-Oxide | Furan-4-carboxamide | acs.org |
| Alkenyl Diyne | Copper(I) / Chiral Ligand | Polycyclic Pyrrole | rsc.org |
| Aromatic Diyne | Copper(I) Chloride | Naphthalene derivative | mdpi.com |
Addition Reactions to Conjugated Triple Bonds
Reactions at the Secondary Alcohol Functional Group
The secondary alcohol at the C-3 position of this compound is a key site for chemical modification, allowing for substitution, oxidation, and reduction reactions.
The direct substitution of the hydroxyl group in alcohols is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, these reactions typically require activation of the hydroxyl group.
Acid-Catalyzed Substitution: In the presence of a strong acid, the hydroxyl group can be protonated to form -OH₂⁺, which is a much better leaving group (water). This allows for nucleophilic substitution. Sulfuric acid has been shown to be an effective catalyst for the rapid substitution of propargylic alcohols with various carbon- and oxygen-based nucleophiles. sioc-journal.cn Gold(III) complexes can also catalyze the nucleophilic substitution of propargylic alcohols under mild conditions. acs.org These reactions often proceed through a carbocation intermediate, which in the case of this compound, would be stabilized by the adjacent triple bond.
Conversion to Better Leaving Groups: A common strategy is to convert the alcohol into a sulfonate ester (e.g., tosylate, mesylate) or a halide. These derivatives are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles.
Metal-Catalyzed Propargylic Substitution: A variety of transition metals, including iron, copper, and ruthenium, catalyze the substitution of propargylic alcohols. organic-chemistry.orgthieme-connect.com For example, FeCl₃ catalyzes the reaction of propargylic alcohols with nucleophiles like allyl silanes, alcohols, and thiols. organic-chemistry.org
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4,6-heptadiyn-3-one. libretexts.orgunizin.orglibretexts.org A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents include chromic acid (H₂Cr₂O₇, generated from Na₂Cr₂O₇ or K₂Cr₂O₇ with H₂SO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgchemguide.co.uk Milder, more modern reagents like the Dess-Martin periodinane are also highly effective for oxidizing secondary alcohols to ketones without affecting the diyne moiety. openstax.org Tertiary alcohols are generally resistant to oxidation under these conditions. libretexts.org
Reduction: While the secondary alcohol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to an alkane. This is a more challenging transformation that typically requires multi-step sequences, such as conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). More directly relevant is the reduction of the ketone that would be formed from oxidation. The reduction of a ketone back to a secondary alcohol can be readily achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com
Table 3: Representative Reactions of Secondary Alcohols
| Reaction Type | Substrate Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | Secondary Alcohol | PCC or Na₂Cr₂O₇/H₂SO₄ | Ketone | libretexts.orgchemguide.co.uk |
| Oxidation | Secondary Alcohol | Dess-Martin Periodinane | Ketone | openstax.org |
| Substitution | Propargylic Alcohol | H₂SO₄, Nucleophile | Substituted Alkyne | sioc-journal.cn |
| Substitution | Propargylic Alcohol | AuCl₃, Nucleophile | Substituted Alkyne | acs.org |
| Reduction (of corresponding ketone) | Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol | masterorganicchemistry.com |
Substitution Reactions of the Hydroxyl Group
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and developing new transformations. While specific mechanistic studies on this exact molecule are scarce, extensive research on related diyne and propargylic alcohol systems provides significant insight.
Spectroscopic Interrogation: Techniques like NMR spectroscopy and mass spectrometry are invaluable for identifying intermediates and products, thereby mapping out reaction pathways. For example, in the ruthenium-catalyzed hydroboration of diynes, NMR studies helped to propose a mechanism involving the insertion of the diyne into a Ru-H bond, followed by σ-bond metathesis. rsc.org
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying catalyst or substrate concentrations) can help to determine the rate law and provide evidence for proposed mechanisms. For instance, kinetic studies can help differentiate between concerted and stepwise pathways in cycloaddition reactions. illinois.edu
Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms. They can be used to calculate the energies of transition states and intermediates, providing a theoretical basis for observed reactivity and selectivity. For example, DFT calculations have been used to elucidate the mechanism of copper-catalyzed diyne cyclizations, revealing the role of key intermediates like vinyl cations. rsc.orgnih.govresearchgate.net In acid-catalyzed reactions of propargylic alcohols, computational studies can help to rationalize the formation of different products like fused heterocycles versus allenes by comparing the energy barriers of competing pathways. acs.org These computational approaches would be highly applicable to understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Applications and Synthetic Utility of 4,6 Heptadiyn 3 Ol in Complex Molecule Synthesis
Role as a Versatile Organic Building Block
Organic building blocks are foundational molecules used for the construction of larger, more complex molecular architectures. sigmaaldrich.com 4,6-Heptadiyn-3-ol, with its reactive diyne system and a secondary alcohol, serves as a potent tool for synthetic chemists.
The defining feature of this compound is its conjugated diyne unit. This structural motif is the basis for the construction of polyacetylenes, which are long chains of alternating single and triple carbon-carbon bonds. mdpi.commdpi.com The synthesis of such polymers is a significant area of research due to their interesting electronic and optical properties. wikipedia.orgiosrjournals.org The terminal alkyne of the heptadiyne system can readily participate in coupling reactions, allowing for the extension of the carbon chain and the formation of these highly unsaturated systems.
The general strategy for incorporating the this compound unit into a polyacetylene chain would involve a coupling reaction, such as the Sonogashira or Glaser coupling, at the terminal alkyne. The hydroxyl group at the 3-position can be protected during these steps and deprotected later or used as a handle for further functionalization.
Table 1: Key Reactions for Polyacetylene Synthesis
| Reaction Name | Description | Role of this compound |
|---|---|---|
| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. | The terminal alkyne of the heptadiyne moiety can react with a suitable halide to extend the conjugated system. |
| Glaser Coupling | An oxidative coupling of two terminal alkynes to form a symmetric diyne, typically using a copper(I) salt. | Can be used to dimerize the this compound unit or couple it with another terminal alkyne. |
| Cadiot-Chodkiewicz Coupling | A cross-coupling reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical diyne. | Offers another route to extend the polyacetylene chain with precise control over the substituents. |
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. chemie-brunschwig.chwiley-vch.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. broadpharm.com The terminal alkyne of this compound makes it a suitable substrate for this type of reaction. By reacting with an azide-functionalized molecule, a stable triazole ring is formed, linking the two fragments. This methodology is widely used in drug discovery, materials science, and bioconjugation. chemie-brunschwig.ch
The versatility of this approach allows for the attachment of a wide array of molecular fragments to the this compound core, thereby facilitating the rapid synthesis of diverse molecular libraries. The hydroxyl group can also be modified to introduce another point of diversity.
Introduction of Polyacetylene Scaffolds
Precursor in Natural Product Total Synthesis
The total synthesis of natural products is a driving force in organic chemistry, often leading to the development of new synthetic methods and strategies. lkouniv.ac.inrsc.org The polyacetylene motif is found in a variety of naturally occurring compounds, many of which exhibit significant biological activity.
A notable example of a polyacetylenic natural product is cicutoxin (B1197497), a toxic compound found in water hemlock. nih.gov The synthesis of cicutoxin and its analogs has been a subject of interest for synthetic chemists. In a reported synthesis of R-(-)-cicutoxin, a protected version of 4,6-heptadiyn-1-ol (B14386868) was used as a key building block. researchgate.netnih.gov This highlights the utility of the C7 diyne framework in constructing the larger carbon skeleton of the natural product. Similarly, this compound could serve as a valuable precursor for other polyenyne natural products, with the hydroxyl group at the 3-position potentially influencing the stereochemical outcome of subsequent reactions or providing a site for further elaboration.
Table 2: Representative Polyacetylenic Natural Products
| Natural Product | Source | Biological Activity | Relevance of this compound |
|---|---|---|---|
| Cicutoxin | Water Hemlock (Cicuta virosa) | Toxic to the central nervous system, antileukemic activity. nih.gov | The C7 diyne unit is a key structural component. researchgate.netnih.gov |
| Virol A and C | Cicuta virosa | Biologically active polyacetylenic alcohols. nih.gov | Share structural similarities with cicutoxin, suggesting a similar synthetic approach. |
| Oenanthetol | Oenanthe crocata | Polyacetylenic alcohol. | A related structure whose synthesis involves similar diyne chemistry. researchgate.net |
The presence of the polyacetylene functional group is often associated with biological activity. researchgate.net Therefore, this compound is not only a precursor to known natural products but also a valuable starting material for the development of novel, biologically active molecules. The synthesis of analogs of natural products allows for the exploration of structure-activity relationships, potentially leading to the discovery of new therapeutic agents. The ability to modify both the diyne portion and the alcohol functionality of this compound provides a platform for generating a diverse range of compounds for biological screening.
Construction of Polyenyne and Polyacetylenic Natural Products
Contributions to the Synthesis of Advanced Organic Materials
The field of materials science increasingly relies on the design and synthesis of novel organic molecules with specific electronic, optical, or mechanical properties. cas.cz Polyacetylenes and their derivatives are of interest for their potential applications in areas such as conductive polymers and nonlinear optics. wikipedia.org
By incorporating this compound into larger polymeric structures, it is possible to create materials with tailored properties. The conjugated diyne system contributes to the electronic delocalization along the polymer backbone, which is essential for conductivity. The hydroxyl group offers a site for attaching side chains that can influence the material's solubility, processability, and self-assembly behavior. The development of new synthetic methodologies for creating well-defined polyacetylene-based materials is an active area of research. mdpi.com
Future Perspectives and Emerging Research Directions in 4,6 Heptadiyn 3 Ol Chemistry
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For propargylic alcohols like 4,6-heptadiyn-3-ol, future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
Key areas of development include:
Solvent-Free Reactions: A significant advancement in green synthesis is the move towards solvent-free reaction conditions. For instance, a rapid and efficient procedure for the synthesis of homopropargyl alcohols has been achieved through a zinc-mediated Barbier-type reaction of carbonyl compounds at room temperature without any solvent. organic-chemistry.org This method is environmentally friendly as it avoids volatile, toxic, and flammable solvents and leads to high product yields. organic-chemistry.org
Utilization of CO2 and Benign Reagents: Carbon dioxide, a greenhouse gas, is being explored as a C1 feedstock in chemical synthesis. Research has shown the viability of CO2-promoted hydration of propargylic alcohols to produce α-hydroxy ketones. mdpi.comacs.org One catalytic system employs an economical copper(I) chloride catalyst with biomass-based ionic liquids under low CO2 pressure, eliminating the need for traditional organic solvents. mdpi.com Another approach uses a recyclable silver acetate/ionic liquid system that operates under 1 bar of CO2 pressure. acs.org These methods represent a move away from harsh and toxic metal salt catalysts like gold or ruthenium. mdpi.com
Alternative Reagents and Feedstocks: Traditional methods for preparing primary propargylic alcohols often require low temperatures and inconvenient lithium reagents. rsc.org An emerging strategy utilizes rongalite, a bulk industrial product, as a C1 unit for the synthesis of primary propargyl alcohols from terminal alkynes, avoiding these harsh conditions. rsc.org Furthermore, the use of renewable feedstocks, such as sugars and amino acids in plant cell fermentation processes, serves as a model for sustainable chemical production, as demonstrated by the synthesis of complex molecules like paclitaxel. epa.gov Such approaches, which eliminate hazardous chemicals and reduce energy consumption, are being recognized for their contribution to greener synthetic pathways. epa.govepa.gov
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Propargylic Alcohols
| Aspect | Traditional Methods | Emerging Greener Routes |
|---|---|---|
| Solvents | Often rely on volatile, toxic, and flammable organic solvents. | Solvent-free conditions or use of benign solvents like water or ionic liquids. organic-chemistry.orgmdpi.com |
| Reagents | Use of strong acids, inconvenient lithium reagents, or toxic heavy metals (e.g., Hg, Au). mdpi.comrsc.org | Utilization of CO2, zinc powder, or bulk industrial chemicals like rongalite. organic-chemistry.orgmdpi.comrsc.org |
| Energy | May require heating, cooling to low temperatures, or sonication. organic-chemistry.orgrsc.org | Reactions often proceed at room temperature or with reduced energy input. organic-chemistry.org |
| Waste | Can generate significant amounts of hazardous waste and byproducts. epa.gov | Higher atom economy, reduced byproduct formation, and catalyst recyclability lead to less waste. nih.govacs.org |
Exploration of Novel Catalytic Systems for Enhanced Efficiency
Catalysis is central to the chemistry of diynes and alkynols. The search for novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope is a major driver of innovation. For a molecule like this compound, with its two conjugated carbon-carbon triple bonds and a hydroxyl group, selective functionalization presents a significant challenge. Advanced catalytic systems are key to controlling the reaction pathways.
Future research in this area is focused on:
Diverse Metal Catalysis: A wide range of transition metals, including gold, silver, copper, nickel, palladium, and rhodium, have been shown to catalyze reactions of diynes. mdpi.comnih.govrsc.orgresearchgate.net Gold catalysis, for example, enables unique reactivity patterns in diynes, leading to cascade annulations and the formation of vinylidene intermediates. rsc.orgresearchgate.net Silver(I) catalysts have been employed in the oxidative cyclization of 1,4-diyn-3-ols. acs.org Copper catalysts are effective for coupling reactions, such as the synthesis of furan-substituted allenes from ene-yne-ketones and terminal alkynes. acs.org
Ligand Development: The ligand coordinated to the metal center plays a crucial role in tuning the catalyst's activity and selectivity. N-heterocyclic carbenes (NHCs) and various phosphine (B1218219) ligands, such as Xantphos, have been successfully used to enhance the performance of nickel and copper catalysts in cycloaddition and coupling reactions. nih.govacs.org For instance, replacing phosphine ligands with NHCs in nickel-catalyzed cycloadditions enhanced the nucleophilicity of the metal center, promoting the desired reaction. nih.gov
Mechanism-Driven Catalyst Design: A deeper understanding of reaction mechanisms allows for the rational design of more effective catalysts. For example, in the palladium-catalyzed carbonylation of propargylic alcohols, computational studies revealed that HCl acts as a co-catalyst and proton shuttle, providing insights for designing new transformations. global-sci.com Similarly, mechanistic studies of copper-catalyzed cycloadditions of iodoalkynes help in optimizing reaction conditions to avoid undesired side products like dehalogenated triazoles. acs.org
Heterogeneous and Recyclable Catalysts: To improve sustainability, there is a strong push towards developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Palladium on carbon (Pd/C) and recyclable polystyrene-supported copper catalysts have been developed for the homocoupling of terminal alkynes. organic-chemistry.org
Table 2: Novel Catalytic Systems for Diyne and Alkynol Functionalization
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Ni(0)/Xantphos | Cycloaddition of diynes and nitriles | Operates under mild conditions; promotes oxidative coupling and C-N bond formation. | nih.gov |
| Gold(I) complexes | Reactions of diynes | Enables unique cascade annulations, 1,3-carbonyl transpositions, and carbene transfer reactions. | rsc.orgresearchgate.net |
| Ag(I) with N-Oxide | Oxidative cyclization of 1,4-diynamide-3-ols | Provides divergent synthesis of substituted furan (B31954) derivatives. | acs.org |
| Cu(I) with NHC or Phosphine Ligands | Cross-coupling and cycloaddition reactions | NHC-based systems can be robust and active without additives; phosphine ligands influence byproduct formation. | acs.orgacs.org |
| [Pd(PPh3)4]/DPEPhos | Hydroaminocarbonylation of 1,3-diynes | Achieves high yields with complete regio- and stereocontrol. | mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Synthetic Design
Emerging applications in this field include:
Computer-Aided Synthesis Planning (CASP): AI platforms can perform retrosynthetic analysis to propose viable synthetic pathways from commercially available starting materials. mdpi.combeilstein-journals.org These tools can identify more effective and greener routes compared to traditional, human-devised plans. nih.gov For instance, Monte Carlo tree search algorithms, combined with reinforcement learning, have been used to discover synthetic pathways that are shorter and use greener solvents. mit.edu
Reaction Condition Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical transformation to maximize yield and selectivity. beilstein-journals.org By learning from large reaction databases, these models can guide experimental design, reducing the number of experiments needed and saving time and resources. beilstein-journals.orgresearchgate.net
Predictive Modeling and Catalyst Design: Computational chemistry, including Density Functional Theory (DFT), can provide deep mechanistic insights into catalytic cycles. global-sci.comresearchgate.net When combined with machine learning, these methods can accelerate the discovery of novel catalysts. AI can help predict the properties of potential catalysts, allowing researchers to focus on the most promising candidates for synthesis and testing. researchgate.net This synergy between computational modeling and experimental work is crucial for designing next-generation catalysts for complex transformations involving molecules like this compound. researchgate.net
Table 3: Applications of AI and Machine Learning in Synthetic Chemistry
| Application Area | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Retrosynthesis | Computer-Aided Synthesis Planning (CASP), Monte Carlo Tree Search | Propose novel, efficient, and greener synthetic routes for target molecules. | mdpi.comnih.govmit.edu |
| Reaction Optimization | Global and local ML models, processing of large reaction datasets | Predict optimal reaction conditions (catalyst, solvent, temperature) to improve yield and selectivity. | beilstein-journals.org |
| Forward Prediction | Neural networks, graph-based representations | Predict the products of a reaction given the reactants and conditions. | mdpi.com |
| Catalyst and Materials Design | DFT calculations, active learning, predictive models | Accelerate the discovery of new catalysts and materials with desired properties. | researchgate.netresearchgate.net |
Q & A
Q. What personal protective equipment (PPE) is essential when handling this compound, given its GHS classification?
- Methodological Answer : Use nitrile gloves , lab coats , and chemical goggles to prevent skin/eye contact. For inhalation risks, operate in a fume hood with HEPA filters. Refer to SDS guidelines for acute toxicity (Category 4, H302) and ensure emergency protocols (e.g., eyewash stations) are accessible. Document exposure incidents per OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
